molecular formula C16H22N2O6 B14453675 2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid CAS No. 71737-97-8

2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid

Cat. No.: B14453675
CAS No.: 71737-97-8
M. Wt: 338.36 g/mol
InChI Key: QIWOCPPDMZGNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a butoxyaniline group and a diacetic acid moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid typically involves the reaction of 4-butoxyaniline with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. Additionally, its functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butoxyaniline group enhances its solubility and interaction with various substrates, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

71737-97-8

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

2-[[2-(4-butoxyanilino)-2-oxoethyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C16H22N2O6/c1-2-3-8-24-13-6-4-12(5-7-13)17-14(19)9-18(10-15(20)21)11-16(22)23/h4-7H,2-3,8-11H2,1H3,(H,17,19)(H,20,21)(H,22,23)

InChI Key

QIWOCPPDMZGNEL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.